HIV-1 Integrase Inhibitory Activity: 2,4-Dioxo-6-phenylhexanoic Acid vs. Phenanthrene Diketo Acid Benchmark
2,4-Dioxo-6-phenylhexanoic acid inhibits recombinant HIV-1 integrase with an IC50 of 30,000 nM (30 µM) [1], placing it among the weaker diketo acid integrase ligands. For context, optimized phenanthrene diketo acids such as 2,4-dioxo-4-phenanthren-9-yl-butyric acid (27f) achieve IC50 values as low as 380 nM against the integrase strand transfer reaction [2], representing an approximately 79-fold potency difference. This quantitative gap arises from the absence of the extended aromatic system required for optimal binding within the integrase active site, making the 6-phenylhexanoic acid scaffold more suitable as a synthetic intermediate or a starting point for fragment-based elaboration rather than a lead compound.
| Evidence Dimension | Inhibition of recombinant HIV-1 integrase (strand transfer activity) |
|---|---|
| Target Compound Data | IC50 = 30,000 nM (30 µM) |
| Comparator Or Baseline | 2,4-Dioxo-4-phenanthren-9-yl-butyric acid (phenanthrene diketo acid 27f): IC50 = 380 nM |
| Quantified Difference | Approximately 79-fold less potent |
| Conditions | Enzymatic assay with recombinant HIV-1 integrase protein |
Why This Matters
This 79-fold potency gap confirms that the simple phenyl diketo acid core is inadequate for standalone integrase targeting, directing procurement toward its established role as a versatile synthetic intermediate rather than a bioactive endpoint.
- [1] BindingDB. Entry BDBM50184628: IC50 = 30,000 nM against HIV-1 integrase. URL: https://www.bindingdb.org View Source
- [2] Synthesis and biological evaluation of novel 5(H)-phenanthridin-6-ones, 5(H)-phenanthridin-6-one diketo acid, and polycyclic aromatic diketo acid analogs as new HIV-1 integrase inhibitors. Bioorg Med Chem Lett. 2006 Nov 15. (via ScienceDirect search results). View Source
